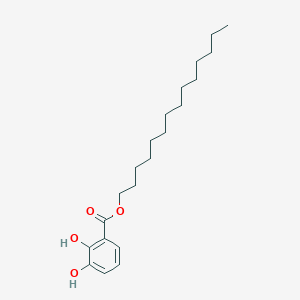

Tetradecyl 2,3-dihydroxybenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tetradecyl 2,3-dihydroxybenzoate, also known as this compound, is a useful research compound. Its molecular formula is C21H34O4 and its molecular weight is 350.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Alzheimer’s Disease Treatment

Tetradecyl 2,3-dihydroxybenzoate has shown promise in treating Alzheimer’s disease (AD). Research indicates that it improves cognitive function in AD mice by modulating autophagy and reducing inflammation. The compound enhances neurogenesis and positively influences gut microbiota, leading to increased production of indole-3-propionic acid, which can cross the blood-brain barrier and support neuronal regeneration .

Key Findings:

- Mechanism: Modulates autophagy and inflammation through targeting heat shock cognate 70 kDa protein (Hsc70) and the IGF-1 signaling pathway .

- Experimental Models: Evaluated in high-fat diet-induced AD models and naturally aging mice .

Neuritogenic Activity

ABG-001 promotes neurite outgrowth in rat adrenal pheochromocytoma cells (PC12) through activation of the insulin-like growth factor 1 (IGF-1) receptor and downstream signaling pathways such as PI3K and ERK . This neuritogenic activity suggests potential applications in neurodegenerative diseases beyond AD.

Key Findings:

- Cellular Mechanism: Induces phosphorylation of key proteins involved in neuronal growth and survival .

- Potential Applications: Could be beneficial for conditions involving neuronal damage or degeneration.

Anti-Diabetic Effects

This compound exhibits anti-diabetic properties by modulating insulin and adiponectin signaling pathways. In studies involving streptozocin-induced diabetic mice, ABG-001 improved glucose tolerance and insulin sensitivity .

Key Findings:

- Mechanism: Enhances insulin signaling pathways, contributing to better metabolic control .

- Research Implications: Suggests potential for developing treatments for type 2 diabetes.

Chronic Cerebral Hypoperfusion

Research has demonstrated that ABG-001 alleviates oligodendrocyte damage following chronic cerebral hypoperfusion, which is linked to vascular dementia. The compound protects against white matter damage and cognitive deficits by acting on the IGF-1 receptor .

Key Findings:

- Protective Effects: Reduces apoptosis of oligodendrocytes and demyelination without inducing toxicity .

- Clinical Relevance: Indicates potential for treating vascular-related cognitive impairments.

Spinal Cord Injury Recovery

ABG-001 has been investigated for its role in promoting functional recovery after spinal cord injury in adult rats. It appears to protect neurons in the injured area and inhibit glial cell proliferation, suggesting a role in neural repair processes .

Key Findings:

特性

分子式 |

C21H34O4 |

|---|---|

分子量 |

350.5 g/mol |

IUPAC名 |

tetradecyl 2,3-dihydroxybenzoate |

InChI |

InChI=1S/C21H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-25-21(24)18-15-14-16-19(22)20(18)23/h14-16,22-23H,2-13,17H2,1H3 |

InChIキー |

MSEMTQOADPAERG-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCCCCCCOC(=O)C1=C(C(=CC=C1)O)O |

同義語 |

ABG-001 tetradecyl-2,3-dihydroxybenzoate |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。